molecular formula C12H16N6OS B6774454 N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide

Cat. No.: B6774454
M. Wt: 292.36 g/mol
InChI Key: BSWMCXRGONGCSV-UHFFFAOYSA-N
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Description

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a thiadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-17-7-4-13-12(17)18-5-2-9(3-6-18)14-11(19)10-8-20-16-15-10/h4,7-9H,2-3,5-6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWMCXRGONGCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCC(CC2)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the formation of the piperidine ring, and finally the thiadiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of each ring structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to precisely control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, while the piperidine and thiadiazole rings may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole, piperidine, and thiadiazole derivatives, such as:

Uniqueness

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]thiadiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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